4-苯基-6-哌嗪-1-基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

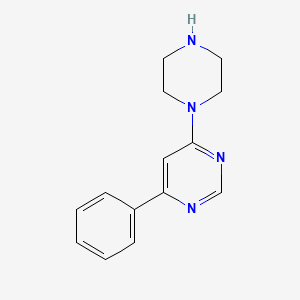

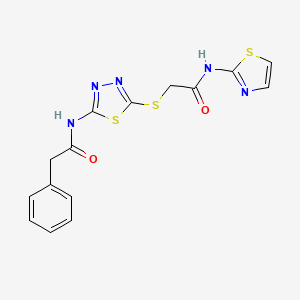

4-Phenyl-6-piperazin-1-ylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. When these two structures are combined, they form a compound that can serve as a versatile intermediate for the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, as seen in the Biginelli reaction for the synthesis of dihydropyrimidinone derivatives containing a piperazine moiety . Other methods include the nucleophilic attack of amines on trichloropyrimidine , the aza-Wittig reaction followed by heterocyclisation , and the reaction of carboxylic acid with 4-phenyl-2-(piperazin-1-yl)pyrimidin-5-amine . These methods demonstrate the versatility and reactivity of the pyrimidine ring when combined with piperazine, allowing for the creation of a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the crystal structure of a tert-butyl piperazine-carboxylate derivative shows that the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings can vary, affecting the molecule's three-dimensional shape . These structural variations are crucial for the biological activity of the compounds, as they can influence the way these molecules interact with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, the presence of amino groups can lead to further derivatization, such as the synthesis of ketone derivatives . The reactivity of the pyrimidine ring also allows for the formation of complex structures like bis(pyrazolopyridine) and bis(pyrimidines) through reactions with diketones and ketoesters . These reactions highlight the chemical versatility of 4-phenyl-6-piperazin-1-ylpyrimidine derivatives and their potential as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-6-piperazin-1-ylpyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a methylthio substituent can confer specific pharmacological properties, including antiemetic and analgesic activities . The crystal packing and hydrogen bonding patterns observed in the crystal structures can also provide insights into the compound's solubility and intermolecular interactions .

科学研究应用

抗病毒应用

Nagalakshmamma 等人(2020 年)的一项研究表明,2-(哌嗪-1-基)-嘧啶的脲/硫脲衍生物,包括与 4-苯基-6-哌嗪-1-基嘧啶相关的化合物,可用作烟草花叶病毒 (TMV) 抑制剂。这些化合物对 TMV 具有潜在的治疗、保护和抑制活性 (Nagalakshmamma 等人,2020)。

抗菌活性

Yurttaş 等人(2016 年)合成了 4-(嘧啶-2-基)哌嗪-1-碳二硫酸酯的衍生物并评估了它们的抗菌活性。这些化合物显示出显着的抗菌作用,突出了它们在对抗各种微生物菌株方面的潜力 (Yurttaş 等人,2016)。

抗利什曼原虫剂

Mayence 等人(2004 年)的研究涉及合成一系列与 4-苯基-6-哌嗪-1-基嘧啶相关的 1,4-二芳基哌嗪,并评估它们的抗利什曼原虫活性。一种化合物对利什曼病表现出显着的效力 (Mayence 等人,2004)。

抗癌应用

Parveen 等人(2017 年)的一项研究合成了嘧啶-哌嗪-色满和-喹啉偶联物,并对人乳腺癌细胞系进行了评估。几种化合物表现出显着的抗增殖活性,表明在癌症治疗中的潜力 (Parveen 等人,2017)。

腺苷受体亲和力

Squarcialupi 等人(2017 年)合成了 7-氨基-2-苯基吡唑并[4,3-d]嘧啶的衍生物,在 5 位进行了修饰,包括哌嗪-1-基部分,以靶向人腺苷 A1 和 A2A 受体。这些化合物对这些受体表现出不同的亲和力,表明具有治疗潜力 (Squarcialupi 等人,2017)。

荧光逻辑门

Gauci 和 Magri(2022 年)的一项研究涉及合成具有 4-氨基-N-芳基-1,8-萘酰亚胺荧光团和哌嗪受体的化合物,用作荧光逻辑门。这些化合物显示出用于探测细胞膜和蛋白质界面的潜力 (Gauci 和 Magri,2022)。

溶解度提高

Xu 等人(2012 年)的研究重点是通过共晶和盐类(包括哌嗪盐类)提高 6-巯基嘌呤的溶解度。该研究表明 6-巯基嘌呤的溶解度显着提高,这对其生物利用度至关重要 (Xu 等人,2012)。

酪氨酸激酶抑制

Zhang 等人(2005 年)合成了 PD0205520(表皮生长因子受体 (EGFR) 酪氨酸激酶活性的潜在抑制剂)的标记化合物,用于癌症治疗。这些化合物包括哌嗪类似物,突出了它们在靶向 EGFR 治疗中的作用 (Zhang 等人,2005)。

属性

IUPAC Name |

4-phenyl-6-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYYHYROWROJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-6-piperazin-1-ylpyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)

![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)

![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)